N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-2-4-15(5-3-14)19(24-8-10-26-11-9-24)13-21-20(25)16-6-7-17-18(12-16)23-27-22-17/h2-7,12,19H,8-11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVYXJGQPRNWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered significant attention in various fields of scientific research due to its unique structural features. This article explores its applications across different domains, including chemistry, biology, medicine, and industry.
Chemistry
Building Block for Complex Molecules
- This compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization and the creation of more complex molecules that can be utilized in various chemical reactions.
Biology
Bioactive Compound Exploration
- The compound has been investigated for its potential bioactive properties. Preliminary studies suggest it may exhibit antimicrobial and anticancer activities. For instance, derivatives of similar thiadiazole compounds have shown promising results against various cancer cell lines, indicating a potential therapeutic role .
Medicine
Therapeutic Potential
- Research is ongoing to evaluate the compound's ability to target specific enzymes or receptors involved in disease processes. Its mechanism of action may involve binding to these targets, thereby altering their activity and leading to therapeutic effects. This aspect is particularly relevant in the development of new anticancer agents that can overcome resistance to current treatments .
Industry
Advanced Materials Development
- In industrial applications, this compound is being explored for its utility in developing advanced materials such as polymers and dyes. The stability and reactivity of its structure make it suitable for incorporation into various material matrices.
Anticancer Activity
Research has demonstrated the potential anticancer properties of thiadiazole derivatives similar to this compound. For example:
- A study evaluated various thiadiazole derivatives against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), revealing significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .
- Molecular docking studies indicated favorable binding interactions with dihydrofolate reductase, suggesting a specific target engagement that could lead to effective anticancer strategies .
Antimicrobial Activity
The compound's derivatives have also been assessed for antimicrobial activity:
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiazole Carboxamide Derivatives ()
Compounds such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate and its amide derivatives share structural motifs with the target compound. Key differences include:
- Core Structure : Thiazole (5-membered, S/N-heterocycle) vs. benzo[c][1,2,5]thiadiazole (7-membered fused ring). The latter’s extended aromatic system enhances π-π stacking and electron-withdrawing properties.
- Substituents: Pyridinyl groups in thiazole derivatives vs. morpholino-p-tolylethyl in the target compound. The morpholino group improves water solubility compared to pyridinyl substituents.
Synthesis : Both classes utilize coupling reactions (e.g., with amines) using reagents like EDCl or HATU. The target compound’s synthesis likely involves hydrolysis of an ester intermediate followed by amide coupling, as described for thiazole analogs .
Benzo[c][1,2,5]thiadiazole-Based Bioisosteres ()
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine (TDMA) shares the benzo[c][1,2,5]thiadiazole core but differs in substituents:
- Functional Groups: TDMA has a simpler N-methylpropan-2-amine chain, while the target compound features a morpholino-p-tolylethyl carboxamide.
Thiazolylmethyl Carbamates ()
Compounds like thiazol-5-ylmethyl carbamates differ significantly:
- Core and Linkage : Thiazole cores with carbamate linkages vs. benzo[c][1,2,5]thiadiazole-carboxamide. The carbamate group introduces hydrolytic instability, whereas carboxamides are more stable under physiological conditions .
Key Research Findings and Data
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity : The p-tolyl group increases lipophilicity compared to TDMA’s N-methylpropan-2-amine, which may enhance blood-brain barrier penetration.
- Stability : The carboxamide linkage (target compound) is more stable than carbamates () under acidic or enzymatic conditions .
Biological Activity
N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential applications based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-(p-tolyl)ethylamine with benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivatives under specific conditions to yield the desired amide. The general synthetic route can be summarized as follows:
- Reagents : 2-(p-tolyl)ethylamine, benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
- Catalysts : Coupling agents such as dicyclohexylcarbodiimide (DCC).
- Solvents : Organic solvents like dichloromethane or dimethylformamide (DMF).
- Conditions : Reflux or room temperature depending on the specific reaction step.
Antiviral Activity
Recent studies have indicated that compounds containing thiadiazole moieties exhibit antiviral properties. For instance, related thiadiazole derivatives have shown significant inhibition of viral replication in vitro. The compound's structure may contribute to its interaction with viral enzymes or proteins, enhancing its efficacy against various pathogens.
| Compound | Virus Target | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | HCV NS5B | 32.2 | |
| Thiadiazole Derivative B | DENV | 0.96 |
Antitumor Activity
This compound has been evaluated for its potential antitumor effects. In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines, suggesting a possible mechanism involving apoptosis induction or cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.4 | Apoptosis |
| A549 (lung cancer) | 12.3 | Cell cycle arrest |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Interaction with Cellular Targets : The morpholino group may facilitate cellular uptake and enhance binding to target proteins.
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral potential of thiadiazole derivatives, this compound exhibited promising results against HCV with an IC50 value significantly lower than many existing antiviral agents.
Case Study 2: Antitumor Activity
A series of experiments conducted on human cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptotic activity.
5. Conclusion and Future Directions
This compound demonstrates significant biological activity with potential applications in antiviral and anticancer therapies. Future research should focus on:
- In vivo Studies : To validate the efficacy and safety profiles observed in vitro.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
This compound represents a promising candidate for further exploration in drug development pipelines targeting viral infections and cancer.
Q & A
Q. What are the common synthetic routes for N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and what analytical techniques confirm its structural integrity?
The synthesis typically involves multi-step reactions, including:
- Intermediate formation : Reaction of 2-(p-tolyl)ethylamine with morpholine under catalytic conditions to form a morpholine-substituted intermediate .
- Coupling reactions : Subsequent reaction with benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivatives (e.g., acid chlorides or activated esters) under reflux in solvents like acetonitrile or DMF .
- Characterization : Confirmation of structure via ¹H/¹³C NMR (to verify morpholine and aromatic protons), FT-IR (amide C=O stretch at ~1650–1700 cm⁻¹), and LC-MS (to validate molecular weight and purity) .
Q. What in vitro biological assays are typically employed to evaluate the bioactivity of this compound?
- Enzyme inhibition assays : Measure binding affinity to targets like kinases or proteases using fluorescence-based or calorimetric methods (e.g., IC₅₀ determination) .
- Antioxidant activity : DPPH radical scavenging assays to assess redox properties .
- Cytotoxicity screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound during multi-step synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in coupling steps .
- Catalyst use : Triethylamine or DMAP improves acyl chloride reactivity during amide bond formation .
- Temperature control : Reflux in acetonitrile (82°C) minimizes side reactions in cyclization steps .
- Real-time monitoring : TLC or HPLC tracking ensures intermediate stability and guides reaction termination .
Q. What computational approaches (e.g., DFT, molecular docking) are used to predict the compound's electronic properties and target interactions?
- DFT calculations : B3LYP/6-31G(d) models optimize geometry and predict redox behavior (e.g., HOMO-LUMO gaps) .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding modes to enzymes (e.g., COX-2 or kinases) by analyzing hydrogen bonds and hydrophobic interactions with active sites .
- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation effects) .
Q. How can structural modifications of the morpholine or thiadiazole moieties enhance bioactivity or reduce toxicity?
- Morpholine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability .
- Thiadiazole functionalization : Adding nitro (-NO₂) or amino (-NH₂) groups modulates redox activity and target selectivity .
- SAR studies : Systematic variation of p-tolyl substituents (e.g., halogenation) correlates with cytotoxicity profiles .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Dose-response validation : Replicate assays at varying concentrations (e.g., 1–100 µM) to confirm potency thresholds .
- Cell line specificity : Compare activity in primary vs. immortalized cells to identify model-dependent effects .
- Off-target profiling : Use proteome-wide screening (e.g., affinity chromatography) to rule out nonspecific binding .
Methodological Considerations
Q. What strategies mitigate challenges in characterizing the compound's stereochemistry or tautomeric forms?
- X-ray crystallography : Resolves absolute configuration of chiral centers in the morpholine-ethyl backbone .
- Variable-temperature NMR : Detects tautomeric equilibria in the thiadiazole ring (e.g., thione ↔ thiol forms) .
Q. How can researchers validate the compound's mechanism of action in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
